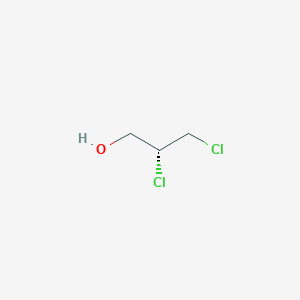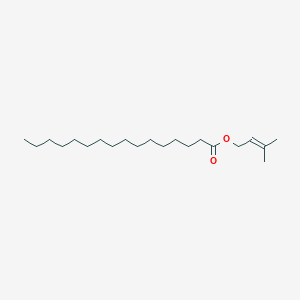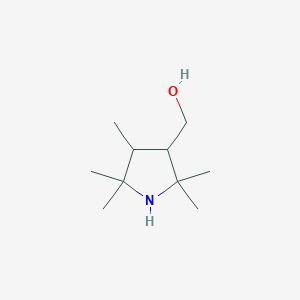
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline typically involves multiple steps. One common method starts with the chlorination of 4-hydroxyquinoline to produce 4-chloroquinoline. This intermediate is then subjected to nitration to introduce the nitro group at the 6-position. The final step involves the substitution of the chlorine atom with the diethylamino-methylbutyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of novel materials and dyes.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group plays a crucial role in its reactivity, and the diethylamino-methylbutyl group enhances its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-4-diethylamino-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4-Chloro-8-methylquinoline
Uniqueness
Compared to similar compounds, 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
78703-80-7 |
|---|---|
Molekularformel |
C18H25ClN4O2 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H25ClN4O2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
ZGRWXRFFFMOFJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)






![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

